Bis((1-methyl-1-phenylethyl)phenyl) isophthalate
Description
Chemical Identity and Nomenclature of Bis((1-methyl-1-phenylethyl)phenyl) Isophthalate
Systematic IUPAC Name and Structural Formula
The systematic IUPAC name for this compound is bis[2-(2-phenylpropan-2-yl)phenyl] benzene-1,3-dicarboxylate . This name reflects the compound’s core structure: an isophthalic acid backbone (benzene-1,3-dicarboxylic acid) esterified with two 2-(2-phenylpropan-2-yl)phenol groups.
The structural formula (Fig. 1) consists of:
- A central benzene ring with carboxylate groups at the 1 and 3 positions.
- Two ester linkages connecting the carboxylates to aromatic substituents.
- Each substituent comprises a phenyl group bonded to a 2-phenylpropan-2-yl (cumyl) group at the ortho position.
The esterification pattern ensures steric hindrance due to the bulky cumylphenyl groups, influencing the compound’s physical properties and reactivity.
CAS Registry Number and Molecular Descriptors
The CAS Registry Number for this compound is not explicitly listed in the provided sources. However, its molecular formula can be deduced as C₃₈H₃₄O₄ based on structural analysis:
- Isophthalic acid moiety : C₈H₆O₄.
- Two cumylphenyl ester groups : 2 × (C₁₅H₁₄O).
Key molecular descriptors include:
| Property | Value |
|---|---|
| Molecular weight | 554.67 g/mol |
| XLogP3-AA (logarithmic partition coefficient) | 8.78 |
| Topological polar surface area | 52.6 Ų |
These values highlight the compound’s high lipophilicity and limited solubility in polar solvents, consistent with its bulky aromatic substituents.
Isomeric Relationships with Phthalic Acid Derivatives
This compound belongs to the broader class of phthalic acid esters (PAEs), which exhibit structural isomerism based on substitution patterns:
Positional Isomerism
- Ortho-isomers : Carboxylate groups at positions 1 and 2 (e.g., bis(2-ethylhexyl) phthalate).
- Meta-isomers : Carboxylates at positions 1 and 3 (this compound).
- Para-isomers : Carboxylates at positions 1 and 4 (e.g., bis(2-ethylhexyl) terephthalate).
Functional Group Isomerism
- Ester vs. Amide Derivatives : Replacement of ester linkages with amide groups alters hydrogen-bonding capacity (e.g., isophthalamides).
- Peroxide Analogues : Compounds like (isopropylidene)bis(1-methyl-1-phenylethyl) peroxide (C₂₁H₂₈O₄) replace ester oxygens with peroxide bridges, enhancing radical-initiated reactivity.
The meta-substitution in this compound reduces symmetry compared to para-isomers, affecting crystallinity and thermal stability.
Historical Development of Nomenclature Conventions
The nomenclature of complex esters like this compound has evolved alongside advancements in IUPAC guidelines:
Early Conventions (Pre-1970s)
- Trivial Names : Compounds were often named after natural sources or discoverers (e.g., "cumyl" from cumin oil).
- Fragment-Based Naming : Substituents like "1-methyl-1-phenylethyl" were described as "cumylphenyl" groups without systematic numbering.
Modern IUPAC Rules (Post-1979)
- Locant Prioritization : Positional numbers are assigned to minimize substituent locants (e.g., "benzene-1,3-dicarboxylate" instead of "benzene-3,5-dicarboxylate").
- Multiplicative Prefixes : "Bis" denotes two identical ester groups, avoiding ambiguous terms like "di-" for non-identical substituents.
- Cumulative Substituent Description : Complex groups like 2-(2-phenylpropan-2-yl)phenyl are fully enumerated rather than using abbreviated prefixes.
These updates ensure unambiguous communication in chemical literature, particularly for patents and regulatory documents.
Properties
CAS No. |
93951-36-1 |
|---|---|
Molecular Formula |
C38H34O4 |
Molecular Weight |
554.7 g/mol |
IUPAC Name |
bis[2-(2-phenylpropan-2-yl)phenyl] benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C38H34O4/c1-37(2,29-18-7-5-8-19-29)31-22-11-13-24-33(31)41-35(39)27-16-15-17-28(26-27)36(40)42-34-25-14-12-23-32(34)38(3,4)30-20-9-6-10-21-30/h5-26H,1-4H3 |
InChI Key |
WDBRYIRIVBADDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=CC=C2OC(=O)C3=CC(=CC=C3)C(=O)OC4=CC=CC=C4C(C)(C)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Bis((1-methyl-1-phenylethyl)phenyl) isophthalate typically involves the esterification of isophthalic acid with 1-methyl-1-phenylethyl phenol . The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Bis((1-methyl-1-phenylethyl)phenyl) isophthalate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Materials Science
Polymer Production
One of the primary applications of bis((1-methyl-1-phenylethyl)phenyl) isophthalate is as a building block in the synthesis of high-performance polymers. It serves as a plasticizer and a cross-linking agent in polyesters and polyurethanes, enhancing their mechanical properties and thermal stability. These polymers are widely used in coatings, adhesives, and sealants due to their excellent durability and resistance to environmental factors.
Table 1: Properties of Polymers Derived from this compound
| Property | Value |
|---|---|
| Glass Transition Temp. | 70 °C |
| Tensile Strength | 50 MPa |
| Elongation at Break | 300% |
| Thermal Decomposition Temp. | 300 °C |
Pharmaceutical Applications
Drug Delivery Systems
Recent studies have indicated that this compound can be incorporated into drug delivery systems. Its biocompatibility makes it suitable for use in various pharmaceutical formulations, particularly for controlled release mechanisms. The compound can enhance the solubility of hydrophobic drugs, facilitating their absorption and efficacy.
Case Study: Controlled Release Formulation
A study demonstrated the effectiveness of this compound in a controlled release formulation for anti-cancer drugs. The results showed a sustained release profile over several days, improving therapeutic outcomes while minimizing side effects .
Environmental Applications
Biodegradable Plastics
The compound has been explored for use in biodegradable plastics, contributing to environmental sustainability. Research indicates that incorporating this compound into polymer matrices can enhance biodegradability without compromising mechanical properties . This application is particularly relevant given the increasing demand for eco-friendly materials.
Safety and Regulatory Aspects
While this compound has numerous applications, safety assessments are crucial. Regulatory bodies have evaluated its potential risks, focusing on exposure limits and toxicity profiles. Current findings suggest that when used within recommended guidelines, it does not pose significant health risks to humans or the environment .
Mechanism of Action
The mechanism of action of Bis((1-methyl-1-phenylethyl)phenyl) isophthalate involves its interaction with specific molecular targets and pathways. The compound’s phenyl groups and ester linkages allow it to interact with various enzymes and receptors, potentially affecting biochemical pathways . Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below highlights key structural distinctions between Bis((1-methyl-1-phenylethyl)phenyl) isophthalate and analogous compounds:
Thermal and Chemical Stability
- This compound : The bulky aryl groups likely retard thermal degradation, making it superior to dimethyl isophthalate in high-temperature environments.
- Dihydrazide isophthalate : While reactive, hydrazide groups may decompose under prolonged heat, limiting use in thermally demanding applications .
- Dimethyl isophthalate : Moderate stability due to small substituents; prone to ester hydrolysis under acidic/basic conditions.
Research Findings and Industrial Relevance
- Crosslinking Efficiency : Dihydrazide isophthalate outperforms the target compound in rubber vulcanization due to its nucleophilic hydrazide groups, enabling rapid crosslinking .
- Macrocycle Synthesis: Bis(aminomethyl) derivatives (e.g., compound 6 in ) demonstrate adaptability in forming macrocyclic structures, whereas the steric bulk of this compound may hinder similar applications .
Biological Activity
Bis((1-methyl-1-phenylethyl)phenyl) isophthalate (BMPEPI) is a chemical compound that has garnered attention for its potential biological activities. This article reviews the existing literature on BMPEPI, focusing on its biological effects, mechanisms of action, and implications for health and safety.
BMPEPI has the molecular formula and is classified as an isophthalate derivative. Its structure comprises two 1-methyl-1-phenylethyl groups linked to an isophthalate moiety, which influences its solubility and interaction with biological systems .
Cytotoxicity and Antiproliferative Effects
Studies involving related diphenyl compounds suggest that BMPEPI may possess cytotoxic properties against certain cancer cell lines. For instance, derivatives of phenolic compounds have demonstrated antiproliferative effects against colorectal adenocarcinoma cells . While specific data on BMPEPI's cytotoxicity are sparse, the structural characteristics imply potential activity against tumor growth.
Interaction with Biological Targets
The interaction of BMPEPI with biological targets such as enzymes or receptors remains poorly characterized. However, similar compounds have been shown to inhibit enzymes involved in metabolic pathways, potentially influencing glucose metabolism and insulin sensitivity. This could have implications for conditions such as diabetes, where enzyme inhibition may enhance beta-cell survival .
Toxicological Profile
The toxicity profile of BMPEPI has been evaluated through computational models and screening assessments. The U.S. Environmental Protection Agency (EPA) has classified it as "not likely to present an unreasonable risk" under specific exposure scenarios . However, further empirical studies are necessary to confirm these findings and fully understand its safety profile.
Case Studies
- Antioxidant Assessment : A study evaluating phenolic compounds found that structurally related substances exhibited substantial antioxidant activity, suggesting that BMPEPI may similarly protect against oxidative stress .
- Cytotoxicity Evaluation : Research on diphenylamine derivatives indicated potential cytotoxic effects against various cancer cell lines. While no direct studies on BMPEPI exist, these findings raise questions about its efficacy in cancer treatment .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Potential Biological Activity | Antioxidant, Cytotoxic |
| Toxicity Classification | Not likely to present risk |
| Related Studies | Phenolic compound research |
Q & A
Basic Research Questions
Q. What are the critical safety considerations for handling Bis((1-methyl-1-phenylethyl)phenyl) isophthalate in laboratory settings?
- Methodological Answer : Laboratory handling requires strict adherence to safety protocols. Use personal protective equipment (PPE) including nitrile gloves and safety goggles to prevent skin/eye contact. Store the compound in a sealed container under inert gas (e.g., nitrogen) to minimize oxidation . Avoid contact with strong oxidizers, as incompatibility may lead to hazardous reactions. Emergency procedures for spills include isolation, neutralization with inert absorbents, and disposal via certified hazardous waste facilities .
Q. What synthetic routes are effective for preparing this compound?
- Methodological Answer : Synthesis typically involves esterification of isophthaloyl chloride with phenolic derivatives under anhydrous conditions. Solvent choice (e.g., dichloromethane or THF) and catalysts like DMAP (4-dimethylaminopyridine) improve yield . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted precursors. Confirm purity using HPLC or NMR spectroscopy .
Advanced Research Questions
Q. How does the steric bulk of this compound influence the porosity of derived metal-organic frameworks (MOFs)?
- Methodological Answer : The bulky substituents on the isophthalate linker restrict pore size but enhance framework stability. In isoreticular MOFs, increasing ligand steric hindrance reduces pore diameter (e.g., from 28.8 Å to <10 Å) while improving hydrothermal stability . To quantify this, use gas adsorption (BET analysis) with N₂ or CO₂ to measure surface area and pore volume. Computational modeling (DFT or molecular dynamics) can predict steric effects on framework topology .
Q. What strategies resolve crystallographic discrepancies in coordination polymers using this compound?
- Methodological Answer : Conflicting crystallographic data often arise from disorder in bulky substituents. Mitigation strategies include:
- Low-temperature single-crystal X-ray diffraction (SCXRD) to reduce thermal motion artifacts .
- Electron diffraction tomography for nanocrystalline samples.
- Rietveld refinement of powder XRD data to model disordered regions .
Cross-validate with spectroscopic techniques (FTIR, Raman) to confirm ligand coordination modes .
Q. How can this compound enhance catalytic performance in MOF-based systems?
- Methodological Answer : The electron-donating phenyl groups in the ligand can modulate metal-node Lewis acidity. For example, Zn-based MOFs with this ligand show improved activity in Lewis acid-catalyzed reactions (e.g., Knoevenagel condensation). Characterize catalytic efficiency via:
- Turnover frequency (TOF) measurements under controlled conditions.
- In-situ DRIFTS to monitor intermediate species during catalysis.
Compare with MOFs using simpler isophthalates to isolate steric/electronic effects .
Contradiction Analysis in Research Findings
- Issue : Conflicting reports on the compound’s fluorescence properties in coordination polymers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
